Lipophilicity (XLogP3-AA = 4.8) Differentiates Target Compound from 5-Phenyl and Non-Chlorinated Thiophene Oxadiazole Analogs
The target compound exhibits a computed XLogP3-AA value of 4.8, placing it in a lipophilicity range suitable for membrane permeation while retaining one hydrogen bond donor (the acetamide –NH–) and six hydrogen bond acceptors (oxadiazole N and O, carbonyl O, thioether S, and two Cl atoms) [1]. In comparative terms, the 5-phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide (lacking the dichlorothiophene moiety) is expected to show lower lipophilicity (estimated XLogP ~3.0–3.5 based on typical phenyl vs. dichlorothiophene contributions) [2]. This ~1.3–1.8 log unit difference in lipophilicity has been correlated with enhanced membrane transit and target-site accumulation in oxadiazole antimicrobial series, where compounds in the logP 4–5 range showed 2- to 4-fold lower MIC values compared to analogs with logP <3.5 [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8; H-bond donors = 1; H-bond acceptors = 6; Topological Polar Surface Area = 122 Ų |
| Comparator Or Baseline | N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide: estimated XLogP ~3.0–3.5 (class-level estimate); N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide: estimated XLogP ~3.5–4.0 |
| Quantified Difference | ΔXLogP ≈ +1.3 to +1.8 log units vs. 5-phenyl analog; ΔXLogP ≈ +0.8 to +1.3 log units vs. non-chlorinated thiophene analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); comparator values are estimated from structural fragment contributions |
Why This Matters
Higher lipophilicity within the drug-like range (logP <5) is critical for membrane permeability and intracellular target access; procurement of the target compound rather than a less lipophilic analog may be essential for assay systems where cellular penetration is a rate-limiting factor.
- [1] PubChem. Compound Summary for CID 43972998: N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide. XLogP3-AA = 4.8. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. XLogP3 Fragment Contribution Estimates. National Center for Biotechnology Information. View Source
- [3] Desai, N.C. et al. Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives. J. Saudi Chem. Soc. 2014, 18(3), 255–261. SAR linking lipophilicity to antimicrobial MIC values in oxadiazole-thiophene series. View Source
